molecular formula C7H7ClN2O2 B3145580 (5-Chloro-2-hydroxy-phenyl)-urea CAS No. 57718-28-2

(5-Chloro-2-hydroxy-phenyl)-urea

Cat. No. B3145580
Key on ui cas rn: 57718-28-2
M. Wt: 186.59 g/mol
InChI Key: XNYTZADDSVJMRC-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

A solution of potassium cyanate (6.14 g, 75.6 mmol) in water (50 mL) was added dropwise to a stirred suspension of 2-amino-4-chlorophenol (5.00 g, 34.8 mmol) in a mixture of acetic acid (350 mL) and water (250 mL) and the resulting solution was stirred at room temperature for 3 hours. The reaction mixture was extracted three times with ethyl ether. The ether extracts were combined and concentrated to a thick oil. A 10% solution of sodium hydrogen carbonate (250 mL) was added to the above oil. The solid product was filtered and washed several times with water and recrystallized (toluene containing a little methanol) to afford the subtitle compound (3.27 g, 50.4%)
Name
potassium cyanate
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
50.4%

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].[NH2:5][C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:7]=1[OH:13]>O.C(O)(=O)C>[Cl:12][C:10]1[CH:9]=[CH:8][C:7]([OH:13])=[C:6]([NH:5][C:2]([NH2:3])=[O:1])[CH:11]=1 |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
6.14 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Cl)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted three times with ethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick oil
ADDITION
Type
ADDITION
Details
A 10% solution of sodium hydrogen carbonate (250 mL) was added to the above oil
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed several times with water
CUSTOM
Type
CUSTOM
Details
recrystallized (toluene containing a little methanol)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C=CC(=C(C1)NC(=O)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.27 g
YIELD: PERCENTYIELD 50.4%
YIELD: CALCULATEDPERCENTYIELD 50.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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